L-Lysine, 5-fluoro-, (5S)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

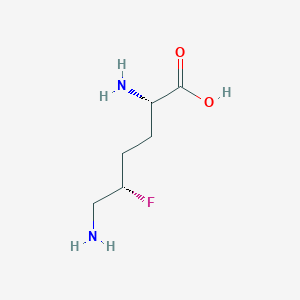

L-Lysine, 5-fluoro-, (5S)-, also known as L-Lysine, 5-fluoro-, (5S)-, is a useful research compound. Its molecular formula is C6H13FN2O2 and its molecular weight is 164.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality L-Lysine, 5-fluoro-, (5S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Lysine, 5-fluoro-, (5S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biological Research Applications

L-Lysine, 5-fluoro-, (5S)- has been studied for its unique biochemical properties that arise from the presence of fluorine. This compound can be utilized in various biological studies, particularly in enzyme interactions and metabolic pathways.

Enzyme Interaction Studies

Research suggests that fluorinated amino acids like L-Lysine, 5-fluoro-, can exhibit altered binding affinities and kinetics in enzyme catalysis compared to their non-fluorinated counterparts. The fluorination can enhance stability and specificity in binding interactions.

Case Study : A study on 5-fluorinated L-lysine analogues demonstrated their potential as selective inhibitors of induced nitric oxide synthase (iNOS), highlighting their utility in exploring nitric oxide signaling pathways .

Pharmaceutical Applications

Due to its structural modifications, L-Lysine, 5-fluoro-, (5S)- is being investigated for potential therapeutic uses, particularly in drug development.

Potential Therapeutic Uses

- Selective iNOS Inhibition : As noted, compounds based on L-Lysine, 5-fluoro-, have shown promise as selective iNOS inhibitors, which could be valuable in treating conditions related to excessive nitric oxide production .

- Cancer Research : The compound's analogs are being explored for their ability to modulate cancer cell growth and may serve as leads for new anticancer therapies.

Synthetic Chemistry Applications

The synthesis of L-Lysine, 5-fluoro-, (5S)- is notable for its implications in organic chemistry. Various synthetic routes have been developed to produce this compound with desired purity and yield.

Synthetic Methods

- Fluorination Techniques : Different methods for introducing the fluorine atom into the lysine backbone are explored, including nucleophilic substitution reactions and electrophilic fluorination processes.

Comparative Analysis with Other Compounds

To understand the uniqueness of L-Lysine, 5-fluoro-, (5S)-, it is beneficial to compare it with other related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| L-Lysine | Basic amino acid | No fluorination |

| 5-Fluoro-D,L-lysine | Racemic mixture | Contains both enantiomers |

| 2-Amino-4-fluorobutanoic acid | Shorter chain | Different position of fluorination |

| 5-Fluorotryptophan | Aromatic amino acid | Different functional properties |

This table illustrates how L-Lysine, 5-fluoro-, stands out due to its specific structural modification at the fifth carbon position.

Propiedades

Número CAS |

130793-71-4 |

|---|---|

Fórmula molecular |

C6H13FN2O2 |

Peso molecular |

164.18 g/mol |

Nombre IUPAC |

(2S,5S)-2,6-diamino-5-fluorohexanoic acid |

InChI |

InChI=1S/C6H13FN2O2/c7-4(3-8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4-,5-/m0/s1 |

Clave InChI |

HILHCIBEZCWKBD-WHFBIAKZSA-N |

SMILES |

C(CC(C(=O)O)N)C(CN)F |

SMILES isomérico |

C(C[C@@H](C(=O)O)N)[C@@H](CN)F |

SMILES canónico |

C(CC(C(=O)O)N)C(CN)F |

Sinónimos |

L-Lysine, 5-fluoro-, (5S)- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.